
2,2,3-Trichloro-2,3-dihydro-1H-1-benzothiophen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3-Trichloro-2,3-dihydro-1H-1-benzothiophen-1-one is a chemical compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This particular compound is characterized by the presence of three chlorine atoms and a ketone group, making it a highly reactive and versatile molecule in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3-Trichloro-2,3-dihydro-1H-1-benzothiophen-1-one typically involves the chlorination of 2,3-dihydro-1H-1-benzothiophen-1-one. The reaction is carried out under controlled conditions using chlorine gas or other chlorinating agents. The process requires careful monitoring of temperature and reaction time to ensure the selective introduction of chlorine atoms at the desired positions on the benzothiophene ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2,2,3-Trichloro-2,3-dihydro-1H-1-benzothiophen-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the ketone group to an alcohol or remove chlorine atoms to form less chlorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like alkyl halides, aryl halides, and organometallic reagents are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and dechlorinated derivatives.
Substitution: Alkylated or arylated benzothiophenes.
Aplicaciones Científicas De Investigación
2,2,3-Trichloro-2,3-dihydro-1H-1-benzothiophen-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of 2,2,3-Trichloro-2,3-dihydro-1H-1-benzothiophen-1-one involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the ketone group and chlorine atoms, which can form covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
- 6,8,9-Trichloro-2,3-dihydro-1H-cyclopenta[b]quinoline
- 2-(5,6-Dichloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile
- Chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides
Uniqueness
2,2,3-Trichloro-2,3-dihydro-1H-1-benzothiophen-1-one is unique due to its specific substitution pattern and the presence of both a ketone group and multiple chlorine atoms. This combination of functional groups imparts distinct reactivity and properties, making it a valuable compound in various chemical and biological applications.
Propiedades
Número CAS |
63724-90-3 |
|---|---|
Fórmula molecular |
C8H5Cl3OS |
Peso molecular |
255.5 g/mol |
Nombre IUPAC |
2,2,3-trichloro-3H-1-benzothiophene 1-oxide |
InChI |
InChI=1S/C8H5Cl3OS/c9-7-5-3-1-2-4-6(5)13(12)8(7,10)11/h1-4,7H |
Clave InChI |
AYVYBAHVYQXXAA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(C(S2=O)(Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


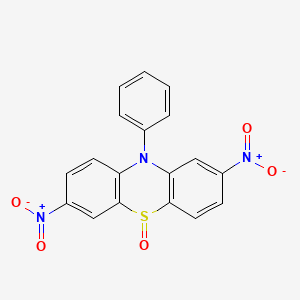


![1-[(1-Ethoxy-2-methyl-1-oxopropan-2-yl)oxy]pyridin-1-ium](/img/structure/B14501281.png)
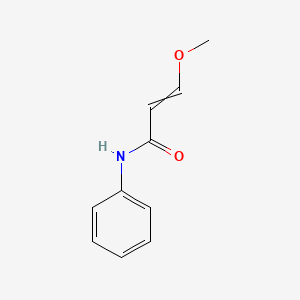

![2-Oxa-6-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B14501300.png)


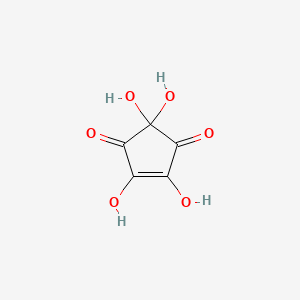

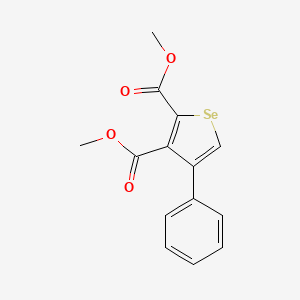
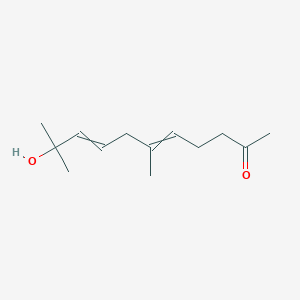
![Quinoline, 2-(1H-imidazo[4,5-b]pyridin-2-yl)-](/img/structure/B14501358.png)
